Glutathione Dimethyl Ester Disulfide Dihydrochloride Glutathione Dimethyl Ester Disulfide Dihydrochloride Glutathione Disulfide derivative. A biomarker for fatty liver disease.

Brand Name: Vulcanchem
CAS No.: 146963-33-9
VCID: VC21292950
InChI: InChI=1S/C24H40N6O12S2/c1-39-19(33)9-27-21(35)15(29-17(31)7-5-13(25)23(37)41-3)11-43-44-12-16(22(36)28-10-20(34)40-2)30-18(32)8-6-14(26)24(38)42-4/h13-16H,5-12,25-26H2,1-4H3,(H,27,35)(H,28,36)(H,29,31)(H,30,32)/t13-,14-,15-,16-/m0/s1
SMILES: COC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)OC)N)NC(=O)CCC(C(=O)OC)N
Molecular Formula: C24H40N6O12S2
Molecular Weight: 668.7 g/mol

Glutathione Dimethyl Ester Disulfide Dihydrochloride

CAS No.: 146963-33-9

Cat. No.: VC21292950

Molecular Formula: C24H40N6O12S2

Molecular Weight: 668.7 g/mol

* For research use only. Not for human or veterinary use.

Glutathione Dimethyl Ester Disulfide Dihydrochloride - 146963-33-9

Specification

CAS No. 146963-33-9
Molecular Formula C24H40N6O12S2
Molecular Weight 668.7 g/mol
IUPAC Name methyl (2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-5-methoxy-5-oxopentanoyl]amino]-3-[(2-methoxy-2-oxoethyl)amino]-3-oxopropyl]disulfanyl]-1-[(2-methoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate
Standard InChI InChI=1S/C24H40N6O12S2/c1-39-19(33)9-27-21(35)15(29-17(31)7-5-13(25)23(37)41-3)11-43-44-12-16(22(36)28-10-20(34)40-2)30-18(32)8-6-14(26)24(38)42-4/h13-16H,5-12,25-26H2,1-4H3,(H,27,35)(H,28,36)(H,29,31)(H,30,32)/t13-,14-,15-,16-/m0/s1
Standard InChI Key SQCLQWHVMXECKO-VGWMRTNUSA-N
Isomeric SMILES COC(=O)CNC(=O)[C@H](CSSC[C@@H](C(=O)NCC(=O)OC)NC(=O)CC[C@@H](C(=O)OC)N)NC(=O)CC[C@@H](C(=O)OC)N
SMILES COC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)OC)N)NC(=O)CCC(C(=O)OC)N
Canonical SMILES COC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)OC)N)NC(=O)CCC(C(=O)OC)N

Introduction

Chemical Structure and Properties

Glutathione Dimethyl Ester Disulfide Dihydrochloride (CAS: 146963-33-9) is derived from glutathione, a tripeptide consisting of three amino acids: glutamic acid, cysteine, and glycine. The compound features a disulfide bond connecting two glutathione molecules, with methyl ester modifications on both the carboxyl terminals. Its complete IUPAC name is methyl (2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-5-methoxy-5-oxopentanoyl]amino]-3-[(2-methoxy-2-oxoethyl)amino]-3-oxopropyl]disulfanyl]-1-[(2-methoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate .

Physical and Chemical Properties

The compound possesses the following properties:

PropertyValue
Molecular FormulaC24H40N6O12S2
Molecular Weight668.73700 g/mol
CAS Number146963-33-9
InChIKeySQCLQWHVMXECKO-VGWMRTNUSA-N
Polar Surface Area (PSA)338.20000
LogP1.23860
XLogP3-3.2
SolubilityMethanol, Water
AppearanceNot specified
Storage Conditions2-8°C (Refrigerator)

Table 1: Physical and Chemical Properties of Glutathione Dimethyl Ester Disulfide Dihydrochloride

The molecular structure features two glutathione molecules linked by a disulfide bond between the cysteine residues, with methyl esterification on the carboxyl groups. This modification changes the physicochemical properties compared to natural glutathione, particularly enhancing lipophilicity and membrane permeability .

Synthesis Methods

The synthesis of Glutathione Dimethyl Ester Disulfide Dihydrochloride typically follows established procedures for peptide modification and esterification. The primary synthetic route involves Fischer esterification of glutathione disulfide.

Synthesis via Fischer Esterification

The synthesis begins with commercial L-glutathione disulfide (GSSG), which undergoes Fischer esterification in methanol saturated with dry HCl gas. This process can be outlined as follows:

  • Dissolving L-glutathione disulfide in anhydrous methanol

  • Saturating the solution with dry HCl gas

  • Prolonged stirring at 0°C (approximately 80 hours)

  • Removal of volatiles in vacuo

  • Further drying using a mechanical vacuum pump

This procedure yields the corresponding tetramethyl ester dihydrochloride salt as a colorless gum . The detailed procedure described in the literature involves:

"Dry HCl gas was bubbled through a 0°C solution of L-glutathione disulfide (6.0 g, 9.8 mmol) in anhydrous MeOH (500 mL) until 48 g of HCl was absorbed. Stirring was continued at 0°C for 80 h, then all volatiles were removed in vacuo. The residue was further dried using a mechanical vacuum pump for 24 h to give the corresponding tetramethyl ester dihydrochloride salt as a colorless gum that was used directly in the next step."

Alternative Synthetic Routes

An alternative synthetic pathway involves:

  • Fischer esterification of L-glutathione (GSH)

  • Subsequent N-carbamoylation of the resultant dimethyl ester hydrochloride salt

Applications in Research

Glutathione Dimethyl Ester Disulfide Dihydrochloride has several important applications in biochemical and pharmaceutical research, primarily due to its enhanced membrane permeability compared to unmodified glutathione.

Redox Biology Studies

The compound is particularly valuable in studies related to redox biology. Glutathione disulfide (GSSG) levels and the ratio of reduced glutathione (GSH) to GSSG serve as important biomarkers for oxidative stress. Recent research has demonstrated that alterations in serum GSSG levels are associated with various pathological conditions, including schizophrenia .

One notable study revealed that:

  • Acute relapse of schizophrenia was associated with significantly decreased serum GSSG levels

  • Patients exhibited elevated GSH/GSSG ratios compared to healthy controls

  • GSSG levels were negatively correlated with both PANSS total scores and positive symptom scores

  • Changes in GSSG levels were positively correlated with improvements in clinical symptoms after electroconvulsive therapy (ECT) treatment

Pharmaceutical Research

The esterified form of glutathione disulfide has potential applications in pharmaceutical development, particularly as:

  • A building block for the preparation of S-glutathione adducts

  • A component in drug delivery systems targeting redox-related pathologies

  • A research tool for investigating cellular uptake mechanisms of glutathione-related compounds

The compound has been described as a "versatile synthetic building block for the preparation of S-glutathione adducts" , highlighting its utility in pharmaceutical chemistry.

Relation to Other Glutathione Derivatives

Glutathione Dimethyl Ester Disulfide Dihydrochloride belongs to a family of modified glutathione compounds that serve various research purposes.

Comparison with Other Glutathione Derivatives

Various glutathione derivatives have been synthesized to address specific research needs:

CompoundModificationKey PropertiesApplications
Glutathione Dimethyl Ester Disulfide DihydrochlorideMethyl esterification + disulfideEnhanced membrane permeability, water-solubleRedox biology, pharmaceutical research
N-tBoc L-glutathione dimethyl estertBoc protection + methyl esterificationAcid-labile protectionSynthetic building block
N-tBoc L-glutathione di-tert-butyl estertBoc protection + tert-butyl esterificationBase-labile protectionOrthogonal deprotection strategies
SelenoglutathioneSelenium substitution for sulfurHigher reducing activity than GSHProtein folding, radical scavenging

Table 2: Comparison of Glutathione Derivatives and Their Properties

Related Research Directions

Research on related compounds suggests potential directions for Glutathione Dimethyl Ester Disulfide Dihydrochloride applications:

  • The development of disulfide-based reducing agents for protein chemistry

  • Investigation of membrane-permeable glutathione derivatives for therapeutic applications

  • Exploration of modified glutathione compounds as components of drug delivery systems

For instance, research on selenoglutathione has demonstrated applications as "a protein folding agent, a radical scavenger, a detoxifier for intracellular xenobiotics, an anti-bacterial agent" , suggesting similar potential applications for sulfur-containing glutathione derivatives like Glutathione Dimethyl Ester Disulfide Dihydrochloride.

Chemical Reactivity and Biological Interactions

Glutathione Dimethyl Ester Disulfide Dihydrochloride exhibits characteristic chemical reactivity patterns that determine its biological behavior.

Disulfide Exchange Reactions

The disulfide bond in Glutathione Dimethyl Ester Disulfide Dihydrochloride can participate in thiol-disulfide exchange reactions, which are fundamental to redox biochemistry. These reactions follow equilibrium constants that have been measured for various thiol-disulfide pairs. For comparison, the equilibrium constant for the interchange between mercaptoethanol (ME) and glutathione (GSH or GSSG) has been reported as 1.20 ± 0.10 in D2O at pD 7.0 .

The esterification of the carboxyl groups likely modifies the reactivity of the disulfide bond, potentially altering equilibrium constants for thiol-disulfide exchange reactions compared to unmodified glutathione disulfide.

Interactions with Biological Systems

The methyl ester modifications of Glutathione Dimethyl Ester Disulfide Dihydrochloride enhance its ability to cross cell membranes compared to unmodified glutathione disulfide. This property makes it valuable for studying intracellular redox processes and delivering disulfide-containing compounds into cells.

The relationship between peripheral and central oxidative stress markers is supported by evidence that "glutathione and GSSG can cross the blood–brain barrier through specific transporters" . Modified forms like Glutathione Dimethyl Ester Disulfide Dihydrochloride may further enhance this transport, making them potentially valuable tools for studying redox processes in the central nervous system.

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